![molecular formula C19H20N2O7S3 B280910 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as NSC-743380, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphtho[1,8-bc]thiophene derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules and the maintenance of cell structure. By inhibiting tubulin polymerization, this compound disrupts the normal functioning of cancer cells and induces cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, this compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has several advantages for use in lab experiments. It exhibits potent cytotoxicity against a range of cancer cell lines, making it a useful tool for studying cancer biology. Additionally, its mechanism of action is well characterized, making it a useful tool for studying the role of tubulin polymerization in cancer cells.
However, there are also several limitations to the use of this compound in lab experiments. It exhibits low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its cytotoxic effects can make it difficult to use in certain assays, as it may interfere with the viability of non-cancerous cells.
未来方向
There are several future directions for research on 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one. One potential area of research is the development of more soluble analogs of this compound, which could improve its utility in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells. Finally, this compound may have potential applications in the development of new cancer therapies, and further studies are needed to explore this possibility.
合成方法
The synthesis of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the reaction of 2-hydroxy-1,4-naphthoquinone with morpholine and sulfonyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
科学研究应用
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
属性
分子式 |
C19H20N2O7S3 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
9,11-bis(morpholin-4-ylsulfonyl)-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
InChI |
InChI=1S/C19H20N2O7S3/c22-19-14-3-1-2-13-15(30(23,24)20-4-8-27-9-5-20)12-16(18(29-19)17(13)14)31(25,26)21-6-10-28-11-7-21/h1-3,12H,4-11H2 |
InChI 键 |
PPIAMCCHAVGFEG-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)

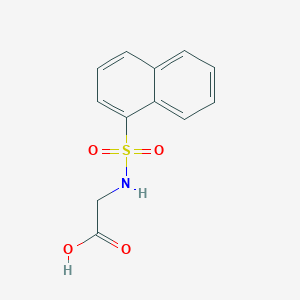
![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)
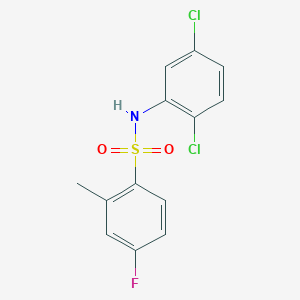

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)
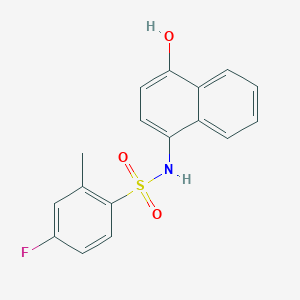
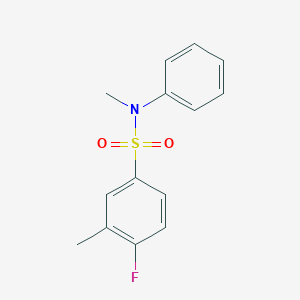

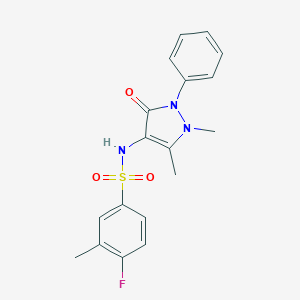
![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
